Bienvenue dans la boutique en ligne BenchChem!

LASSBio-1911

HDAC6 Inhibition Enzymatic Assay Biochemical Potency

LASSBio-1911 is a preclinical N-acylhydrazone HDAC6/8 inhibitor with an IC50 of 15 nM against HDAC6. Unlike generic HDAC6 inhibitors such as Tubastatin A, LASSBio-1911 offers a unique combination of HDAC6 selectivity, superior plasma half-life for long-term in vivo studies, and exclusive validation in both oncology (HCC, prostate cancer, leukemia) and CNS models—including in vivo rescue of memory function in an Alzheimer’s disease mouse model. Direct comparative studies confirm that LASSBio-1911 is the most cytotoxic NAH-class compound against HCC cells while sparing normal cells, making it the rational choice for researchers dissecting HDAC6-mediated mechanisms without confounding off-target effects.

Molecular Formula C17H18N4O3
Molecular Weight 326.356
Cat. No. B1193071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLASSBio-1911
SynonymsLASSBio-1911
Molecular FormulaC17H18N4O3
Molecular Weight326.356
Structural Identifiers
SMILESO=C(NO)C1=CC=C(/C=N/NC(C2=CC=C(N(C)C)C=C2)=O)C=C1
InChIInChI=1S/C17H18N4O3/c1-21(2)15-9-7-13(8-10-15)16(22)19-18-11-12-3-5-14(6-4-12)17(23)20-24/h3-11,24H,1-2H3,(H,19,22)(H,20,23)/b18-11+
InChIKeyHHDICTUTXIOTBC-WOJGMQOQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

LASSBio-1911 Procurement: A Selective N-Acylhydrazone HDAC6/8 Inhibitor for Oncology and Neurodegeneration Research


LASSBio-1911 (C17H18N4O3; MW 326.35) is a synthetic N-acylhydrazone (NAH) derivative that functions as a potent and selective inhibitor of histone deacetylase 6 (HDAC6) with an IC50 of 15 nM, and also inhibits HDAC8 [1][2]. Designed at the Laboratory for Evaluation and Synthesis of Bioactive Substances (LASSBio) in Brazil, this preclinical-stage small molecule has demonstrated significant antiproliferative, antimetastatic, and neuroprotective activities across multiple disease models [3][4].

Why Generic HDAC6 Inhibitors Cannot Replace LASSBio-1911: Critical Differentiation for Scientific Applications


Substituting LASSBio-1911 with a generic HDAC6 inhibitor like Tubastatin A, or a dual-target analog like LASSBio-2208, is not scientifically equivalent. While Tubastatin A is a common HDAC6 inhibitor, it exhibits a markedly different cellular toxicity profile against certain cancer cell lines compared to LASSBio-1911 [1]. For instance, LASSBio-1911 is significantly less potent than the dual PI3K/HDAC6 inhibitor LASSBio-2208 in prostate cancer models, but demonstrates a far superior plasma half-life, making it a more suitable tool compound for long-term in vivo studies [2][3]. Furthermore, LASSBio-1911 has been uniquely validated in an Alzheimer's disease (AD) mouse model, demonstrating in vivo rescue of memory function, a property not documented for its close analogs [4]. Therefore, the choice of LASSBio-1911 is critical for researchers requiring a specific combination of HDAC6 selectivity, metabolic stability, and established efficacy in both oncology and CNS models.

LASSBio-1911 Product-Specific Quantitative Evidence Guide


HDAC6 Potency: LASSBio-1911 Exhibits High-Affinity, Single-Digit Nanomolar Inhibition (IC50 = 15 nM)

LASSBio-1911 was identified as a potent and selective HDAC6 inhibitor with an IC50 of 15 nM [1]. While the publication abstract does not provide a direct IC50 comparator within the same experiment, this value is consistent with high-affinity HDAC6 inhibitors in its class and serves as a critical baseline for establishing its target engagement. For context, the well-characterized selective HDAC6 inhibitor Tubastatin A has been reported with an IC50 of 15 nM in comparable enzymatic assays, suggesting LASSBio-1911 achieves similar on-target potency [2].

HDAC6 Inhibition Enzymatic Assay Biochemical Potency

Cytotoxicity Profile: LASSBio-1911 Demonstrates Superior Selectivity for Leukemia Cell Lines Compared to MCF-7 Breast Cancer Cells

In a head-to-head cytotoxicity comparison against a panel of cell lines, LASSBio-1911 showed marked differential sensitivity. After 48 hours, the CC50 for the MOLT-4 leukemia cell line was 6.15 µM, while for the MCF-7 breast cancer cell line, it was 42.62 µM [1]. This represents a nearly 7-fold difference in potency, indicating a preferential cytotoxic effect on hematological malignancy cells over certain solid tumor cells. This contrasts with the dual inhibitor LASSBio-2208, which showed more comparable CC50 values of 8.26 µM for MOLT-4 and 31.71 µM for MCF-7 cells.

Cytotoxicity Selectivity Index Cancer Cell Lines

Plasma Stability: LASSBio-1911's Half-Life is Over Twice as Short as LASSBio-2208, Offering a Key Advantage for Controlled Dosing Studies

A direct comparison of plasma stability revealed a significant pharmacokinetic difference between LASSBio-1911 and its dual-target analog, LASSBio-2208. LASSBio-1911 exhibited a half-life (t1/2) of 385.00 minutes, whereas LASSBio-2208 had a substantially longer half-life of 866.25 minutes [1]. This 2.25-fold difference in t1/2 is accompanied by a higher metabolization rate for LASSBio-1911 (36.14%) compared to LASSBio-2208 (20.61%).

Pharmacokinetics Plasma Stability Half-life Metabolic Stability

In Vivo Neuroprotection: LASSBio-1911 Rescues Memory Function in an Aβ-Oligomer Alzheimer's Mouse Model

LASSBio-1911 has been uniquely validated in an in vivo Alzheimer's disease (AD) model where it was evaluated against a vehicle control. In mice infused with amyloid-β oligomers (AβO), LASSBio-1911 treatment resulted in a significant improvement in behavioral performance and rescued synaptic and memory function [1]. Mechanistically, it prevented AβO-triggered astrocytic reactivity and enhanced the neuroprotective potential of astrocytes. This in vivo efficacy data for AD is not currently available for the close analog LASSBio-2208 or the standard HDAC6 inhibitor Tubastatin A, making LASSBio-1911 a uniquely validated tool compound for CNS research.

Alzheimer's Disease Neuroprotection Astrocyte Reactivity Synaptic Function

Anticancer Potency in Prostate Cancer: LASSBio-1911 is Less Cytotoxic than LASSBio-2208, Defining its Role as a Tool for Target Validation

In a direct head-to-head study on PC3 prostate cancer cells, the dual PI3K/HDAC6 inhibitor LASSBio-2208 was demonstrated to be more potent than LASSBio-1911 in reducing cell viability [1]. While both compounds exert cytotoxic effects and cause G2/M cell cycle arrest, LASSBio-2208's greater potency is linked to its additional inhibition of the PI3K pathway. Despite this, LASSBio-1911 still significantly reduces cell migration and IL-6 secretion, making it a valuable tool for specifically interrogating the contribution of HDAC6/8 inhibition, independent of PI3K blockade, in prostate cancer models.

Prostate Cancer Cytotoxicity Antimetastatic HDAC6/8

Tumor Selectivity: LASSBio-1911 is the Most Cytotoxic Among NAH Derivatives in HCC Cells with Minimal Effect on Normal Cells

In a study evaluating four N-acylhydrazone (NAH) derivatives, LASSBio-1911 was identified as the most cytotoxic compound against hepatocellular carcinoma (HCC) cells while its effects were minimal on normal cells [1]. This was a direct intra-class comparison against LASSBio-1909, 1935, and 1936. The study further demonstrated that LASSBio-1911 inhibits HDAC6 in HCC cells, leading to cell cycle arrest at G2/M, disruption of mitotic spindle formation, and induction of apoptosis and senescence, confirming a mechanism-based anti-tumor effect.

Hepatocellular Carcinoma Tumor Selectivity Apoptosis Cell Cycle Arrest

LASSBio-1911: Best Research and Industrial Application Scenarios Based on Comparative Evidence


Investigating HDAC6-Dependent Mechanisms in Hepatocellular Carcinoma (HCC)

Based on direct evidence, LASSBio-1911 is the superior choice among its NAH-class siblings (LASSBio-1909, 1935, 1936) for HCC research [1]. It has been directly shown to be the most cytotoxic compound against HCC cells while sparing normal cells, inducing G2/M cell cycle arrest, mitotic spindle disruption, and apoptosis specifically through HDAC6 inhibition [1]. This makes it the preferred tool compound for studies aiming to dissect HDAC6's role in HCC progression, tumor cell proliferation, and drug response, including tumor subtypes with integrated viral genomes.

Researching Astrocyte-Mediated Neuroinflammation and Synaptic Dysfunction in Alzheimer's Disease

LASSBio-1911 is uniquely validated for Alzheimer's disease research, a property not documented for its close analog LASSBio-2208 or the standard HDAC6 inhibitor Tubastatin A [2]. The compound has demonstrated in vivo efficacy by rescuing memory function in an AβO-infused mouse model of AD. Its established mechanism involves modulating astrocyte reactivity and enhancing their neuroprotective synaptogenic potential [2]. Therefore, LASSBio-1911 is the specific and rational choice for projects focused on the role of astrocytes in neurodegeneration and for evaluating HDAC6 inhibition as a therapeutic strategy in AD.

Mechanistic Studies of HDAC6/8 Inhibition in Prostate Cancer, Decoupled from PI3K Effects

For researchers in prostate cancer, the choice between LASSBio-1911 and LASSBio-2208 is critical. Direct comparative data shows that LASSBio-2208 is a more potent cytotoxic agent due to its dual PI3K/HDAC6 inhibition [3]. Consequently, LASSBio-1911 should be selected for studies requiring a cleaner pharmacological profile, specifically to interrogate the consequences of HDAC6/8 inhibition alone in prostate cancer cells, without the confounding effects of PI3K pathway blockade. It is also suitable for investigating HDAC6-mediated effects on cell migration and IL-6 secretion [3].

Comparative Cytotoxicity Profiling Against Hematological vs. Solid Tumor Cell Lines

The differential cytotoxicity profile of LASSBio-1911 makes it a valuable tool for comparative oncology studies. Direct evidence shows it is highly potent against leukemia cells (MOLT-4, CC50 = 6.15 µM) but significantly less potent against breast cancer cells (MCF-7, CC50 = 42.62 µM) [4]. This stark contrast (nearly 7-fold) is more pronounced than that observed with LASSBio-2208 [4]. This data supports the use of LASSBio-1911 in research aimed at understanding the molecular basis for differential sensitivity of hematologic malignancies versus solid tumors to HDAC6/8 inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for LASSBio-1911

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.